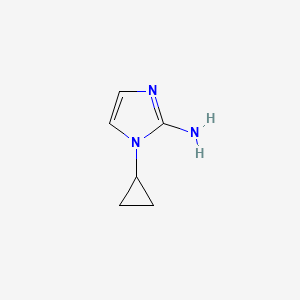

1-环丙基-1H-咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-cyclopropyl-1H-imidazol-2-amine is a compound with the CAS Number: 1540194-36-2 . It has a molecular weight of 123.16 . The IUPAC name for this compound is 1-cyclopropyl-1H-imidazol-2-amine .

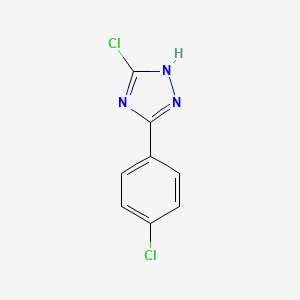

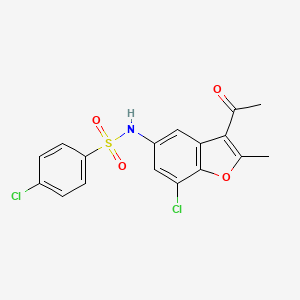

Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-1H-imidazol-2-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis

1-cyclopropyl-1H-imidazol-2-amine is a powder at room temperature . It is highly soluble in water and other polar solvents .科学研究应用

催化和有机合成

- 铜催化的 Chan-Lam 环丙基化:这种技术对药物化学很重要,因为它允许创建具有环丙烷-杂原子键的小分子。这种方法采用环丙基三氟硼酸钾和 Cu(OAc)2 进行催化,为合成具有各种官能团的环丙基芳基醚和环丙基胺衍生物提供了一条有效的途径 (J. Derosa 等人,2018)。

绿色化学应用

- 咪唑衍生物的生态友好合成:微波辅助合成 1H-咪唑并[1,2-a]咪唑-3-胺和咪唑并[2,1-c][1,2,4]三唑-5-胺衍生物因其环境友好性、操作简单性和高收率而备受关注。该工艺在吡啶中使用芳香醛、苯甲腈和 2-氨基咪唑-4,5-二腈 (K. Sadek 等人,2018)。

潜在的医学应用

- 四取代咪唑作为 IDH1 抑制剂的合成:开发了一种生态友好的 1,2,4,5-四取代咪唑合成方案,其中一些带有环丙基取代基,可能抑制突变型异柠檬酸脱氢酶 1 (IDH1),这是癌症治疗中的靶点 (M. Shekarchi & F. Behbahani,2020)。

环境应用

- 任务特定离子液体捕获 CO2:一项独特的应用涉及一种新的离子液体,该液体可与 CO2 可逆反应,并将其螯合为氨基甲酸盐。这种液体在 CO2 捕获方面的效率与市售的胺螯合剂相当,但它不挥发且不需要水来发挥作用 (Eleanor D. Bates 等人,2002)。

安全和危害

作用机制

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse and depend on the specific derivative and its functional groups.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and ionic interactions due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Imidazole is a key component of several important biological molecules and pathways, including histidine, purine, and dna-based structures . Therefore, it’s plausible that 1-cyclopropyl-1H-imidazol-2-amine could interact with these or related pathways.

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The specific metabolism and excretion patterns would depend on the specific functional groups present in the compound.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, the effects could potentially include modulation of enzyme activity, interaction with cellular receptors, or disruption of microbial cell walls .

属性

IUPAC Name |

1-cyclopropylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCWQOHKTHMBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)

![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)

![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)

![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)